molecular formula C15H13NO3S2 B2574962 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide CAS No. 1421458-77-6

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2574962
CAS No.: 1421458-77-6
M. Wt: 319.39
InChI Key: QDRHKSNXVXSUOF-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide, also known as compound X, is a synthetic compound that belongs to the class of carboxamide. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives, like the one , can be synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C15H13NO3S2, and it has a molecular weight of 319.39. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Scientific Research Applications

Organic Synthesis and Chemical Properties

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide, due to its structure, finds relevance in organic synthesis, especially in the formation of heterocyclic compounds. For instance, compounds containing furan and thiophene units, similar to the chemical , have been synthesized and evaluated for their chemical reactivity and potential applications in creating more complex molecules. The synthesis of novel compounds through reactions such as nitration, bromination, formylation, and acylation demonstrates the versatility of furan and thiophene derivatives in organic chemistry (Aleksandrov & El’chaninov, 2017).

Biological Activity

The structural components of this compound suggest potential biological activities. Related structures have been studied for their antimicrobial, antifungal, and antiprotozoal properties. For example, furan-carboxamide derivatives have shown activity against various pathogens, indicating the potential of such compounds in drug development (Siddiqa et al., 2022). Furthermore, compounds with furan and thiophene moieties have been evaluated for their antitumor activities, demonstrating the importance of these heterocyclic compounds in medicinal chemistry research (Franchetti et al., 1995).

Material Science and Polymer Chemistry

In material science, furan derivatives, including those related to this compound, contribute to the development of novel materials. For instance, enzymatic synthesis of biobased polyesters using furan compounds as building blocks showcases the application of furan derivatives in creating sustainable materials with desirable physical properties (Jiang et al., 2014).

Environmental Degradation

Research into the degradation of furans and thiophenes by bacterial strains indicates the environmental relevance of these compounds. Mutations in Escherichia coli allowed for the degradation of furan and thiophene derivatives, highlighting the potential for bioremediation strategies to address pollution by heterocyclic compounds (Abdulrashid & Clark, 1987).

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(12-4-2-8-20-12)13-6-5-10(21-13)9-16-15(18)11-3-1-7-19-11/h1-8,14,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRHKSNXVXSUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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